molecular formula C40H32N2O4 B2758663 N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2-phenoxybenzamide) CAS No. 438034-44-7

N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2-phenoxybenzamide)

Cat. No.: B2758663
CAS No.: 438034-44-7
M. Wt: 604.706
InChI Key: VQRUMYJHEUZYCF-UHFFFAOYSA-N
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Description

N,N'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2-phenoxybenzamide) (CAS: 91-96-3) is a symmetrical biphenyl-based compound featuring two phenoxybenzamide groups attached to a dimethyl-substituted biphenyl core. It is widely utilized as a coupling component in azo dyes (e.g., C.I. Azoic Coupling Component 5) due to its ability to form stable, vibrant pigments . Its molecular formula is C₂₂H₂₄N₂O₄, with a molecular weight of 380.44 g/mol . The compound’s structure combines rigidity from the biphenyl backbone with hydrogen-bonding capability via the amide groups, influencing its thermal stability and solubility in organic solvents .

Properties

IUPAC Name

N-[2-methyl-4-[3-methyl-4-[(2-phenoxybenzoyl)amino]phenyl]phenyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H32N2O4/c1-27-25-29(21-23-35(27)41-39(43)33-17-9-11-19-37(33)45-31-13-5-3-6-14-31)30-22-24-36(28(2)26-30)42-40(44)34-18-10-12-20-38(34)46-32-15-7-4-8-16-32/h3-26H,1-2H3,(H,41,43)(H,42,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRUMYJHEUZYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4)C)NC(=O)C5=CC=CC=C5OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(3,3’-dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(2-phenoxybenzamide) typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl core, which can be synthesized through a Suzuki coupling reaction between 3,3’-dimethylbiphenyl and a suitable boronic acid derivative. The resulting biphenyl compound is then subjected to amide coupling reactions with 2-phenoxybenzoic acid derivatives under conditions such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-(3,3’-dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(2-phenoxybenzamide) can undergo various chemical reactions, including:

    Oxidation: The phenoxybenzamide moieties can be oxidized under strong oxidizing conditions, leading to the formation of quinone derivatives.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, research indicates that derivatives of biphenyl compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through proteasome inhibition .

Case Study: Induction of Apoptosis

A notable case study demonstrated that related compounds induced apoptosis in leukemia cells at nanomolar concentrations. The study emphasized the importance of structural modifications for enhancing biological activity .

Antimicrobial Properties

The compound also shows promise in antimicrobial applications. A study focusing on similar biphenyl derivatives indicated their effectiveness against both bacterial and fungal strains, suggesting that modifications to the biphenyl structure could enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli21
Compound BP. aeruginosa22
Compound CA. fumigatus20

This table illustrates the potential for developing new antimicrobial agents based on the structural framework of N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2-phenoxybenzamide).

Dye and Pigment Production

The compound's azoic coupling properties make it suitable for use in dye and pigment production. Its ability to form stable colored compounds through azo coupling reactions allows it to be utilized in various industrial applications, including textiles and plastics.

Photovoltaic Applications

Research has also explored the application of biphenyl derivatives in organic photovoltaic cells. The unique electronic properties of these compounds enable them to act as effective charge transport materials, improving the efficiency of solar cells .

Mechanism of Action

The mechanism of action of N,N’-(3,3’-dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(2-phenoxybenzamide) depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The biphenyl core and phenoxybenzamide groups can facilitate binding to hydrophobic pockets in proteins, influencing signal transduction pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications

N,N'-(3,3'-Dimethyl-biphenyl-4,4'-diyl)bis(2-chloroacetamide)
  • Structure: Replaces phenoxybenzamide with chloroacetamide groups.
  • Properties : Enhanced electrophilicity due to chlorine atoms, making it reactive in nucleophilic substitutions. Used in synthesizing heterocyclic liquid crystals (e.g., thiadiazoles) .
  • Applications : Intermediate in materials science for optoelectronic devices .
Schiff Base Ligands (e.g., (1E,1'E)-N,N'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis(1-(4-bromophenyl)methanimine))
  • Structure : Biphenyl core functionalized with imine (-CH=N-) groups.
  • Properties : Exhibits anti-inflammatory activity via albumin denaturation inhibition (IC₅₀: ~85% at 100 µg/mL) .
  • Applications: Potential pharmaceutical agents; superior bioactivity compared to amide derivatives due to imine-mediated interactions .
N,N'-Bis(acetoacetyl)-3,3'-dimethylbenzidine (CAS: 91-96-3)
  • Structure: Contains acetoacetyl groups instead of phenoxybenzamide.
  • Properties : Higher solubility in polar solvents due to ketone functionality. Used in pigment synthesis (e.g., Naphthol AS-G) .
  • Applications : Industrial dye intermediates; comparable thermal stability (~300°C decomposition) .

Electronic and Optoelectronic Analogs

TPD (N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine)
  • Structure : Benzidine core with methylphenyl and phenyl groups.
  • Properties : Superior hole mobility (~10⁻⁴ cm²/V·s) due to planar amine groups, critical for OLED hole-transport layers .
  • Comparison : The amide groups in the target compound reduce charge transport efficiency compared to TPD’s amine-based structure, limiting its use in electronics .
NPB (N,N'-Di(1-naphthyl)-N,N'-diphenylbenzidine)
  • Structure : Benzidine with naphthyl substituents.
  • Properties : High glass transition temperature (Tg ~95°C) and hole-injection efficiency in OLEDs .
  • Comparison : The target compound’s biphenyl-amide structure lacks the extended π-conjugation of NPB, resulting in lower conductivity .

Key Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula MW (g/mol) CAS Melting Point (°C)
Target Compound C₂₂H₂₄N₂O₄ 380.44 91-96-3 273–275
N,N'-Bis(acetoacetyl)-3,3'-dimethylbenzidine C₂₂H₂₄N₂O₄ 380.44 91-96-3 303–305
Schiff Base (4-bromophenyl methanimine) C₂₈H₂₀Br₂N₂ 528.28 180–182

Biological Activity

N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2-phenoxybenzamide), often referred to as a biphenyl derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C22H24N2O4
  • Molecular Weight : 380.44 g/mol
  • CAS Number : 3692-05-5

The compound exhibits various biological activities attributed to its structural features. The biphenyl moiety is known for its ability to interact with multiple biological targets, which can lead to diverse pharmacological effects:

  • Receptor Interaction : The compound's structure allows it to bind selectively to certain receptors, influencing pathways involved in cell signaling.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes related to disease processes, particularly in cancer and inflammation.

Therapeutic Applications

N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2-phenoxybenzamide) has been studied for its potential use in:

  • Cancer Therapy : Due to its ability to induce apoptosis in cancer cells through proteasome inhibition and other mechanisms .
  • Neurodegenerative Diseases : Research indicates potential benefits in cognitive function modulation by acting on muscarinic receptors .

Case Study 1: Apoptosis Induction in Leukemia Cells

A study demonstrated that related compounds induce apoptosis in leukemia/lymphoma cells at nanomolar concentrations. This effect was linked to the inhibition of proteasome activity, leading to cell cycle arrest and subsequent cell death .

Case Study 2: Muscarinic Receptor Agonism

Research focused on the design of selective muscarinic M1 receptor agonists highlighted the importance of structural modifications similar to those found in N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2-phenoxybenzamide). These modifications aimed at enhancing selectivity and reducing side effects associated with receptor activation .

Data Table: Biological Activities and Effects

Biological ActivityMechanism of ActionReference
Apoptosis InductionProteasome inhibition
Receptor AgonismBinding to muscarinic receptors
Enzyme InhibitionTargeting specific metabolic pathways

Q & A

Advanced Research Question

  • Charge Transport Studies : Measure hole/electron mobility via time-of-flight (TOF) or field-effect transistor (FET) configurations .
  • Pigment Synthesis : Incorporate azo groups for color tuning, as seen in derivatives like C.I. Pigment Yellow 16 .

How can the antimicrobial efficacy of this compound be systematically tested against multidrug-resistant pathogens?

Basic Research Question
Follow protocols from :

  • Use agar dilution or microbroth dilution assays (MIC determination) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains.
  • Compare results with ciprofloxacin (bacteria) and fluconazole (fungi) as controls .

What experimental parameters optimize this compound’s heavy metal removal efficiency from aqueous systems?

Basic Research Question

  • pH : Maximum adsorption for Cu²⁺, Co²⁺, and Zn²⁺ occurs at pH 8 .
  • Contact Time : Equilibrium reached in 1.5 hours .
  • Ligand-to-Metal Ratio : Use 1:2 (SBL:metal) for >80% removal efficiency .

How is sub-acute toxicity assessed for this compound in preclinical models?

Advanced Research Question

  • Administer doses (0.1–1000 mg/kg) orally to mice for 15 days.
  • Monitor mortality, behavior, and biochemical markers (e.g., ALT, creatinine).
  • Perform histopathology on liver/kidney tissues to detect necrosis or inflammation .

What strategies improve reaction yields in large-scale syntheses of biphenyl-based benzamide derivatives?

Advanced Research Question

  • Catalyst Optimization : Replace acetic acid with heterogeneous catalysts (e.g., zeolites) for recyclability .
  • Solvent-Free Conditions : Microwave-assisted synthesis reduces side reactions .

How can this compound be tailored for dual-function applications (e.g., environmental remediation and bioactivity)?

Advanced Research Question

  • Functionalization : Introduce sulfonate groups for enhanced water solubility in metal adsorption .
  • Hybrid Derivatives : Combine phenoxybenzamide moieties with azole rings for synergistic antimicrobial activity .

Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines.
  • Data tables and detailed protocols are available in cited references.
  • Contradictions in synthesis conditions (e.g., catalyst choice) require empirical validation .

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